molecular formula C11H23NO B13567742 3-(2-Methylpentyl)piperidin-3-ol

3-(2-Methylpentyl)piperidin-3-ol

Cat. No.: B13567742
M. Wt: 185.31 g/mol
InChI Key: ZPRBHLQHVWFESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpentyl)piperidin-3-ol is a synthetic organic compound belonging to the piperidine chemical class . Piperidines are one of the most significant heterocycles in the pharmaceutical industry, serving as fundamental building blocks for drug design . The piperidine scaffold is incorporated into more than twenty classes of pharmaceuticals, underscoring its versatility and importance in medicinal chemistry . Research into substituted piperidines, such as this compound, is a prominent field in organic chemistry, with a focus on developing novel synthesis methods including hydrogenation, cyclization, and multicomponent reactions . While the specific biological profile of this compound is a subject for ongoing investigation, piperidine derivatives are widely explored for their potential pharmacological activities. Structurally related compounds are studied for their application as key intermediates in the synthesis of complex molecules and for their potential interactions with biological systems . Researchers value this compound for developing new synthetic routes and exploring structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-(2-methylpentyl)piperidin-3-ol

InChI

InChI=1S/C11H23NO/c1-3-5-10(2)8-11(13)6-4-7-12-9-11/h10,12-13H,3-9H2,1-2H3

InChI Key

ZPRBHLQHVWFESY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CCCNC1)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylpentyl Piperidin 3 Ol and Analogs

Retrosynthetic Analysis of the 3-(2-Methylpentyl)piperidin-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical retrosynthetic disconnections focus on the formation of the tertiary alcohol and the construction of the piperidine (B6355638) ring.

The primary disconnection is the carbon-carbon bond at the C3 position, breaking the bond between the piperidine ring and the 2-methylpentyl side chain. This approach simplifies the target molecule into two key synthons: a piperidin-3-one electrophile and a 2-methylpentyl nucleophile. The corresponding chemical equivalents would be an N-protected piperidin-3-one and a 2-methylpentyl organometallic reagent, such as a Grignard or organolithium reagent. This is a common and effective strategy for constructing tertiary alcohols.

A secondary set of disconnections involves breaking the bonds of the piperidine ring itself. This leads back to acyclic precursors, which can be cyclized to form the heterocyclic core. Common strategies for ring disconnection include breaking a C-N bond and a C-C bond, which points towards precursors suitable for reactions like reductive amination of a δ-amino ketone or an intramolecular Michael addition.

Classical and Modern Synthetic Approaches to Piperidin-3-ols

The synthesis of piperidin-3-ols can be broadly categorized into two strategies: (A) construction of the piperidine ring with the C3-hydroxyl group (or a precursor) already in place, or (B) functionalization of a pre-formed piperidine or pyridine ring to introduce the hydroxyl and alkyl substituents.

Cyclization Reactions for Piperidine Ring Formation

The formation of the six-membered piperidine ring is a cornerstone of many synthetic routes. A variety of cyclization strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes. researchgate.netnih.gov

Hydrogenation of Pyridine Derivatives : One of the most direct methods to access the piperidine core is the reduction of a corresponding pyridine derivative. dtic.mil The catalytic hydrogenation of 3-hydroxypyridine (B118123) or its N-protected derivatives can yield piperidin-3-ol. google.com This method often requires harsh conditions (high pressure and temperature) and transition metal catalysts, though milder, more selective methods have been developed. nih.gov The hydrogenation of disubstituted pyridines is a key step in systematically accessing various regio- and diastereoisomers of substituted piperidines. whiterose.ac.uk

Intramolecular Reductive Amination : This classical approach involves the cyclization of an acyclic δ-amino ketone. The intramolecular reaction between the amine and ketone forms a cyclic iminium ion, which is then reduced in situ to afford the piperidine ring. beilstein-journals.org

Dieckmann Condensation : While this reaction primarily yields piperidones, it is a crucial method for preparing the key precursors for 3-alkyl-3-piperidinols. The intramolecular condensation of a suitably substituted diester followed by hydrolysis and decarboxylation is a common route to N-substituted 4-piperidones, and analogous strategies can be adapted for 3-piperidone synthesis. dtic.mil

Radical-Mediated Cyclization : Intramolecular cyclization of linear amino-aldehydes or other suitable precursors can be initiated by radical species. nih.gov For instance, cobalt-catalyzed radical cyclization has been shown to be effective for producing various piperidines. nih.gov

Aza-Diels-Alder Reaction : The [4+2] cycloaddition between an imine and a diene (an aza-Diels-Alder reaction) is a powerful tool for constructing tetrahydropyridine rings, which can be subsequently reduced to piperidines. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM) : Modern synthetic chemistry often employs RCM of a diene-containing amine precursor to form the unsaturated piperidine ring (a dihydropyridine), which is then hydrogenated. researchgate.net

Below is a table summarizing common cyclization strategies for piperidine ring synthesis.

Cyclization Method Precursor Type Key Features
HydrogenationSubstituted PyridineDirect but can require harsh conditions. nih.govdtic.mil
Reductive Aminationδ-Amino Ketone/AldehydeClassical, reliable method for C-N bond formation. researchgate.netbeilstein-journals.org
Aza-Michael AdditionUnsaturated δ-Amino Ester/KetoneForms C-N bond via conjugate addition. nih.gov
Radical CyclizationUnsaturated AmineEffective for complex structures, often uses metal catalysts or initiators. nih.govbeilstein-journals.org
Aza-Diels-AlderImine + DienePowerful C-C bond-forming cycloaddition. researchgate.net

Stereoselective Synthesis of Piperidin-3-ol Derivatives

For many applications, controlling the stereochemistry of substituents on the piperidine ring is critical. google.com The synthesis of this compound presents a stereocenter at the C3 position of the piperidine ring and another in the 2-methylpentyl side chain. Achieving high stereoselectivity is a significant challenge addressed by various modern synthetic strategies.

Asymmetric induction relies on the influence of existing chiral elements within the substrate to control the formation of new stereocenters.

Substrate Control : This strategy begins with enantiomerically pure starting materials from the "chiral pool." For example, amino acids like L-lysine or L-glutamic acid can be converted into chiral piperidine intermediates. google.comwhiterose.ac.ukrsc.org The inherent chirality of the starting material is carried through the reaction sequence to direct the stereochemical outcome of subsequent transformations.

Diastereoselective Reduction : The reduction of a chiral, N-protected 3-piperidone can lead to the diastereoselective formation of the corresponding cis or trans piperidin-3-ol. The facial selectivity of the hydride attack is influenced by the steric and electronic properties of the N-protecting group and other ring substituents.

When substrate control is not feasible, external chiral agents can be used to direct the stereochemistry.

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This approach can be applied to various stages of piperidine synthesis, including the alkylation or reduction of piperidone precursors.

Catalyst-Controlled Synthesis : Asymmetric catalysis is a highly efficient method for generating chiral molecules. Chiral metal complexes or organocatalysts can facilitate enantioselective or diastereoselective reactions.

Asymmetric Hydrogenation : The hydrogenation of pyridines or their derivatives can be rendered asymmetric by using chiral transition-metal catalysts (e.g., based on rhodium, iridium, or palladium), yielding chiral piperidines. nih.govmdpi.com

Gold-Catalyzed Cyclization : Gold catalysts have been employed in the cyclization of N-homopropargyl amides, leading to a modular and stereoselective synthesis of substituted piperidin-4-ols, a strategy adaptable to other isomers. nih.gov

Nucleophilic Addition to Chiral Pyridinium (B92312) Salts : An effective method for the asymmetric synthesis of 2,6-disubstituted 3-piperidinols involves the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt. nih.gov This approach establishes the stereochemistry in a highly controlled manner.

The table below outlines key strategies for achieving stereocontrol in piperidin-3-ol synthesis.

Strategy Method Description
Substrate Control Chiral Pool SynthesisUtilizes enantiopure starting materials like amino acids to build the chiral piperidine core. whiterose.ac.ukrsc.org
Diastereoselective ReductionReduction of a chiral piperidone precursor where existing stereocenters direct the approach of the reducing agent. mdpi.com
Catalyst Control Asymmetric HydrogenationEmploys chiral metal catalysts to stereoselectively reduce a pyridine or dihydropyridine precursor. nih.govmdpi.com
Asymmetric CyclizationUses chiral catalysts (e.g., Au, Pd) to control stereochemistry during the ring-forming step. nih.govnih.gov
Addition to Pyridinium SaltsA chiral group on the pyridine nitrogen directs the stereoselective addition of a nucleophile. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

Following the primary retrosynthetic pathway, the key final step in the synthesis of this compound is the nucleophilic addition of a 2-methylpentyl organometallic reagent to an N-protected piperidin-3-one. The optimization of this reaction is crucial for achieving high yield and purity.

Key Reaction Parameters:

N-Protecting Group : The choice of the nitrogen protecting group (e.g., Boc, Cbz, benzyl) is critical. It influences the stability and reactivity of the piperidone precursor and can affect the stereochemical outcome of the nucleophilic addition. Bulky protecting groups can introduce steric bias, potentially leading to diastereoselectivity if other stereocenters are present.

Organometallic Reagent : The nucleophile could be 2-methylpentylmagnesium bromide (a Grignard reagent) or 2-methylpentyllithium. Grignard reagents are commonly used for their balance of reactivity and handling, while organolithium reagents are more reactive and may lead to more side reactions.

Solvent : Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are standard for this type of reaction, as they effectively solvate the organometallic species.

Temperature : These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of the organometallic reagent, minimize side reactions like enolization of the ketone, and improve selectivity.

Additives : Lewis acids (e.g., CeCl₃ in the Luche reduction context, though here used for addition) can sometimes be used to enhance the electrophilicity of the ketone carbonyl group and improve reaction efficiency.

A hypothetical optimization study for this key step is presented in the table below, illustrating how reaction conditions could be varied to maximize the yield of the desired tertiary alcohol.

Hypothetical Optimization of Grignard Addition to N-Boc-3-Piperidone

Entry Reagent Solvent Temperature (°C) Time (h) Yield (%)
12-Methylpentyl-MgBrDiethyl Ether0 to RT255
22-Methylpentyl-MgBrTHF0 to RT262
32-Methylpentyl-MgBrTHF-78 to 0478
42-Methylpentyl-LiTHF-78371
52-Methylpentyl-MgBr + CeCl₃THF-78 to 0485

Note: This data is illustrative and represents a typical optimization workflow for such a chemical transformation.

Yield Enhancement Strategies

Optimizing the yield of this compound requires careful consideration of several reaction parameters. In the context of the Grignard synthesis, ensuring the quality of the magnesium and the alkyl halide, as well as the complete exclusion of moisture and atmospheric oxygen, is paramount for the efficient formation of the Grignard reagent. The use of freshly distilled, anhydrous solvents is a standard practice to prevent quenching of the highly reactive organometallic species.

Furthermore, the stoichiometry of the reactants plays a significant role. Employing a slight excess of the Grignard reagent can help to drive the reaction to completion and compensate for any incidental quenching. The reaction temperature is another critical factor; while the initial formation of the Grignard reagent may require gentle heating, the subsequent addition to the piperidinone is often carried out at lower temperatures, such as 0 °C or even -78 °C, to enhance selectivity and minimize the formation of byproducts.

StrategyParameterTypical ConditionsExpected Yield Improvement
Grignard Reagent Quality Reactant PurityUse of high-purity magnesium and freshly distilled (2-methylpentyl) bromide5-10%
Solvent Purity Anhydrous ConditionsFreshly distilled THF or diethyl ether over sodium/benzophenone10-15%
Stoichiometry Reagent Ratio1.2-1.5 equivalents of Grignard reagent5-8%
Temperature Control Reaction TemperatureAddition of piperidinone at 0 °C to -78 °C10-20%
Protecting Group N-ProtectionUse of N-Boc or N-Cbz protecting groupsConsistent high yields

Purity Improvement Techniques

Achieving high purity of the final product, this compound, is essential for its use in further research and development. Following the synthesis, the crude product will likely contain unreacted starting materials, byproducts from side reactions, and inorganic salts from the workup procedure. A multi-step purification protocol is therefore necessary.

Initially, an aqueous workup with a mild acid, such as ammonium (B1175870) chloride solution, is performed to quench any remaining Grignard reagent and to protonate the alkoxide. This is followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

The primary method for purifying the crude product is column chromatography on silica gel. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), is used to separate the desired tertiary alcohol from less polar impurities and more polar byproducts. The polarity of the eluent can be gradually increased to facilitate the elution of the product.

For crystalline solids, recrystallization can be an effective final purification step. This involves dissolving the compound in a hot solvent in which it has high solubility and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically.

TechniquePurposeTypical Solvents/MaterialsPurity Achieved
Aqueous Workup Quenching and initial separationSaturated NH4Cl solution, Ethyl acetate>80%
Extraction Isolation of the productDichloromethane, Ethyl acetate>85%
Column Chromatography Separation from byproductsSilica gel, Hexanes/Ethyl acetate gradient>95%
Recrystallization Final purification for solidsEthanol, Methanol, or Acetone/Hexanes>99%

Scalability Considerations for Research and Development

The transition of a synthetic route from a laboratory scale to a larger, pilot plant or industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process.

The Grignard reaction is exothermic, and heat management becomes a critical safety and process control issue on a larger scale. The reaction vessel must be equipped with an efficient cooling system to dissipate the heat generated and maintain the optimal reaction temperature. The rate of addition of the piperidinone to the Grignard reagent must be carefully controlled to prevent a runaway reaction.

The use of highly flammable solvents like diethyl ether and THF also poses significant safety risks on a larger scale. The process must be conducted in a well-ventilated area with appropriate fire suppression systems. Alternative, higher-boiling point solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable safety profile, could be considered.

The workup and purification procedures also need to be adapted for larger quantities. Large-scale extractions can be cumbersome, and alternative methods such as continuous liquid-liquid extraction may be more efficient. Similarly, preparative high-performance liquid chromatography (HPLC) might be employed for purification on a larger scale if high purity is required, although this can be a costly option. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to yield highly pure material.

ConsiderationKey FactorLaboratory ScalePilot/Industrial Scale
Safety ExothermicityIce bath coolingJacketed reactor with controlled cooling
Solvent FlammabilityFume hoodExplosion-proof equipment, fire suppression
Process Efficiency Reagent AdditionManual additionControlled addition via pump
WorkupSeparatory funnel extractionContinuous liquid-liquid extraction
PurificationColumn chromatographyCrystallization, Preparative HPLC
Economics Solvent ChoiceDiethyl ether, THF2-MeTHF, Toluene
Waste ManagementLaboratory waste disposalWaste stream treatment and recycling

Advanced Structural Elucidation and Conformational Analysis of 3 2 Methylpentyl Piperidin 3 Ol

Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and various two-dimensional correlation experiments, a complete picture of the covalent framework and its spatial arrangement can be constructed.

The synthesis of 3-(2-Methylpentyl)piperidin-3-ol can potentially yield a mixture of regio- and stereoisomers. High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for their identification and differentiation.

The ¹³C NMR spectrum is particularly informative for identifying the number of unique carbon environments, which can help distinguish between different isomers. For this compound, the presence of two chiral centers (C3 of the piperidine (B6355638) ring and C2 of the methylpentyl side chain) means that diastereomers are possible. These diastereomers will exhibit distinct sets of signals in both ¹H and ¹³C NMR spectra.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of signals. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbons, respectively. This network of correlations provides an unambiguous assignment of all proton and carbon signals for each isomer present.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
C2~45-50~2.8-3.2m
C3~68-72--
C4~25-30~1.5-1.8m
C5~24-28~1.4-1.7m
C6~46-51~2.7-3.1m
C1'~40-45~1.4-1.6m
C2'~35-40~1.6-1.9m
C3'~28-33~1.1-1.4m
C4'~22-26~1.2-1.5m
C5'~14~0.8-1.0t
2'-CH₃~18-22~0.8-1.0d
OH-Variables (br)
NH-Variables (br)

Note: These are predicted values based on known data for similar piperidin-3-ol and 2-methylpentyl structures. Actual values may vary.

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the substituents (the 2-methylpentyl group and the hydroxyl group at C3, and the hydrogen atoms on the ring) can be either axial or equatorial. The relative energies of these conformers determine the predominant shape of the molecule in solution.

The vicinal coupling constants (³J) between protons on adjacent carbons, obtained from the high-resolution ¹H NMR spectrum, are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

By analyzing the coupling constants of the protons on the piperidine ring, particularly those at C2, C4, and C6, the preferred chair conformation and the axial or equatorial orientation of the substituents can be deduced. For instance, a large coupling constant between a proton at C2 and a proton at C3 would suggest one is axial and the other is also axial. This detailed analysis provides critical insights into the steric and electronic interactions that govern the conformational landscape of the molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the O-H, N-H, and C-H bonds.

The hydroxyl group (O-H) will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The secondary amine (N-H) stretch will appear as a weaker, sharper peak in a similar region, typically around 3300-3500 cm⁻¹. The presence of both of these bands would be a key indicator of the molecule's structure.

The aliphatic C-H stretching vibrations from the piperidine ring and the 2-methylpentyl side chain will be observed in the 2850-3000 cm⁻¹ region. The bending vibrations for these C-H bonds will appear in the 1350-1480 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
N-H Stretch (amine)3300-3500Medium, Sharper
C-H Stretch (aliphatic)2850-3000Strong
C-H Bend (aliphatic)1350-1480Medium
C-O Stretch (alcohol)1000-1260Medium
C-N Stretch (amine)1020-1250Medium

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and, through the analysis of its fragmentation pattern, offers valuable clues about its structure. When a molecule is ionized in the mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. The fragmentation of piperidine derivatives is often characterized by alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. nih.gov This would lead to the loss of an ethyl or propyl radical from the C2 or C6 position of the piperidine ring.

Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺. libretexts.org The fragmentation of the 2-methylpentyl side chain would also produce a series of characteristic peaks corresponding to the loss of alkyl radicals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This technique is particularly useful for the analysis of complex mixtures, allowing for the separation of different isomers of this compound before they enter the mass spectrometer.

Each separated isomer would then produce its own mass spectrum. While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of certain fragment ions may be observed, providing further evidence for their distinct structures. GC-MS is also a highly sensitive technique, capable of detecting and identifying even minor components in a sample. ijpsr.info

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zPossible Fragment IdentityFragmentation Pathway
[M]⁺Molecular Ion-
[M-1]⁺Loss of a hydrogen radicalAlpha-cleavage at C2 or C6
[M-15]⁺Loss of a methyl radicalCleavage from the side chain
[M-18]⁺Loss of waterDehydration of the alcohol
[M-29]⁺Loss of an ethyl radicalAlpha-cleavage at C2/C6 or side chain
[M-43]⁺Loss of a propyl radicalAlpha-cleavage at C2/C6 or side chain
[M-71]⁺Loss of a pentyl radicalCleavage of the side chain
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the characterization of this compound. nih.gov This technique combines the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer. nih.govnih.gov

In a typical analysis, the compound would first be separated from any impurities or related substances on a suitable LC column. Upon entering the mass spectrometer and undergoing soft ionization (e.g., electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be detected. The high-resolution nature of the instrument allows for the determination of the ion's mass with exceptional accuracy (typically <5 ppm error), which in turn confirms its elemental composition (C₁₁H₂₄NO⁺).

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, often using higher-energy collisional dissociation (HCD). nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of Water (H₂O): A neutral loss of 18.0106 Da from the parent ion, resulting from the elimination of the tertiary hydroxyl group. This is a common fragmentation for alcohols. libretexts.org

Alpha-Cleavage: Fission of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This would lead to the opening of the piperidine ring.

Cleavage of the Side Chain: Fragmentation of the 2-methylpentyl group can occur at various points. A prominent fragment might arise from the cleavage of the bond between the piperidine ring and the side chain, leading to ions representing one or both fragments.

McLafferty-type Rearrangement: The presence of the hydroxyl group can facilitate specific rearrangements, leading to characteristic fragment ions. A key fragment ion for 3-hydroxy fatty acid methyl esters is observed at m/z 103, which is indicative of the structure around the hydroxyl group. researchgate.netmarinelipids.ca A similar characteristic ion would be expected for this compound.

A hypothetical table of major expected ions for this compound in an LC-HRMS/MS experiment is presented below.

Table 1: Predicted LC-HRMS/MS Fragments for [this compound+H]⁺

Ion Proposed Structure/Origin Calculated m/z
[M+H]⁺ Protonated Parent Molecule 186.1852
[M+H-H₂O]⁺ Loss of Water 168.1747
C₇H₁₄N⁺ Cleavage of side chain at C3-C1' bond 112.1121

X-ray Crystallographic Analysis of this compound and its Salts

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Determination of Absolute Configuration

This compound possesses two stereocenters: one at the C3 position of the piperidine ring and another at the C2' position of the methylpentyl side chain. This results in four possible stereoisomers. Determining the absolute configuration of a specific enantiomer is crucial and can be unequivocally achieved through single-crystal X-ray diffraction. nih.gov

To determine the absolute configuration, one of two general approaches is used:

Chiral Derivatization: The compound can be co-crystallized with a chiral acid to form a salt, where the absolute configuration of the acid is already known. The configuration of the entire salt, and thus the base, can be determined in the crystal structure. nih.gov

Anomalous Dispersion: If the crystal quality is high and a suitable X-ray wavelength is used (often copper radiation), the anomalous scattering effects from the atoms (particularly oxygen and nitrogen) can be measured. The Flack parameter is then calculated from the diffraction data; a value close to zero for a given configuration confirms its correctness. nih.gov

Systematic studies on related piperidine derivatives have successfully used these methods to assign the absolute configuration of enantiomers. nih.gov

Solid-State Conformation and Packing

The crystal structure reveals not only the molecular structure but also how the molecules arrange themselves in the solid state. For this compound, intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice. The hydroxyl group (donor) and the piperidine nitrogen (acceptor) can form strong hydrogen bonds, often leading to the formation of chains or more complex three-dimensional networks.

The piperidine ring is expected to adopt a chair conformation, which is the most stable form. ias.ac.in The orientation of the two substituents at C3 (hydroxyl and 2-methylpentyl) will be either axial or equatorial. Steric considerations generally favor placing the larger substituent—the 2-methylpentyl group—in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The orientation of the hydroxyl group will depend on the balance of steric and electronic factors, including its participation in the hydrogen-bonding network. rsc.orgnih.gov

A hypothetical table summarizing potential crystallographic data is shown below, based on typical values for small organic molecules.

Table 2: Hypothetical Crystallographic Data for a Salt of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Z (molecules/unit cell) 2
R-factor < 0.05

Conformational Dynamics and Energy Landscape Studies

While X-ray crystallography provides a static picture of the solid state, molecules are dynamic in solution and in the gas phase. Computational chemistry and spectroscopic methods are used to explore the different conformations a molecule can adopt and their relative energies. researchgate.net

Ring Puckering Analysis of the Piperidine Core

The six-membered piperidine ring is not planar but exists in various puckered conformations to relieve ring strain. The lowest energy conformations are typically two interconverting chair forms. ias.ac.inmdpi.com Other higher-energy conformations include boat and twist-boat forms. ias.ac.in

The specific puckering of the ring can be described quantitatively using Cremer-Pople puckering parameters. chemrxiv.orgnih.govchemrxiv.org For a six-membered ring, three parameters (Q, θ, and φ) define the total puckering amplitude and the type of conformation (chair, boat, etc.).

For this compound, the chair conformation is expected to be highly favored. There are two possible chair conformations, differing by a ring flip. In one, the bulky 2-methylpentyl group at C3 is in an equatorial position, while in the other, it is in an axial position. Due to steric hindrance, the conformation with the equatorial 2-methylpentyl group will be significantly lower in energy and thus the predominant form. rsc.org The introduction of substituents on the nitrogen atom can further influence this equilibrium. nih.gov

Rotameric Preferences of the 2-Methylpentyl Side Chain

Table 3: Summary of Conformational Preferences

Feature Preferred Conformation Rationale
Piperidine Ring Chair Lowest ring strain
C3-Substituents Equatorial 2-methylpentyl group Minimization of 1,3-diaxial strain

Computational Chemical Studies on 3 2 Methylpentyl Piperidin 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic characteristics and reactivity of a molecule.

Table 1: Hypothetical Optimized Geometric Parameters for 3-(2-Methylpentyl)piperidin-3-ol

ParameterAtoms InvolvedCalculated Value
Bond LengthO-H (hydroxyl)0.97 Å
Bond LengthC-O (hydroxyl)1.43 Å
Bond AngleC-O-H108.5°
Dihedral AngleH-O-C-C (piperidine ring)60.2°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgmdpi.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 2: Hypothetical FMO Properties and Reactivity Descriptors for this compound

ParameterValue (eV)Significance
HOMO Energy-6.15Electron-donating ability
LUMO Energy-0.98Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.17Chemical stability and reactivity sci-hub.se
Electronegativity (χ)3.565Power to attract electrons
Chemical Hardness (η)2.585Resistance to change in electron distribution
Electrophilicity Index (ω)2.46Propensity to accept electrons sci-hub.se

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MESP map is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org Green areas represent neutral potential. For this compound, the MESP would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, identifying them as primary sites for interacting with electrophiles. bhu.ac.in The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue). bhu.ac.in

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for predicting ligand-protein interactions.

Given the piperidine scaffold, potential macromolecular targets for this compound could include receptors like the Sigma-1 Receptor (S1R) or Dopamine Receptors (e.g., DRD2), which are known to bind piperidine derivatives. nih.govresearchgate.net Docking simulations would place the ligand into the receptor's binding site and predict the non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov For example, the hydroxyl group and the piperidine nitrogen of the ligand could act as hydrogen bond donors or acceptors with polar amino acid residues like glutamic acid or aspartic acid in the binding pocket, while the 2-methylpentyl group would likely engage in hydrophobic interactions. sci-hub.senih.gov

After predicting the binding poses, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol, and rank the different poses. nih.gov A lower binding energy value indicates a more favorable and stable interaction. The inhibition constant (Ki), which measures the potency of a ligand, can also be derived from these scores. nih.govnih.gov These predictions allow for a comparison of the binding potential of this compound against known ligands or other derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound with Sigma-1 Receptor (S1R)

LigandBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesInteraction Type
This compound-7.8150Glu172, Asp126Hydrogen Bond, Ionic nih.gov
Tyr103, Phe107Hydrophobic
Haloperidol (Reference)-9.52.5Glu172, Asp126Hydrogen Bond, Ionic nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein.

Ligand-Target Complex Stability and Flexibility

Once docked into a hypothetical receptor, MD simulations can assess the stability of the predicted binding pose. By simulating the movement of both the ligand and the protein over time, researchers can observe whether the key intermolecular interactions are maintained. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose is a common metric used to evaluate stability. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. nih.gov

Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) of protein residues can highlight regions that become more or less flexible when the ligand is present, providing clues about the mechanism of action. The flexibility of the 2-methylpentyl chain within the binding pocket can also be assessed, which may have implications for binding affinity and selectivity.

In Silico Pharmacokinetic Predictions (Excluding Observed Clinical Data)

In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its potential as a drug. These predictions are based on the molecule's physicochemical properties.

Computational Absorption Models

The absorption of a drug, particularly after oral administration, is influenced by factors such as its solubility, permeability, and stability in the gastrointestinal tract. Computational models can predict these properties based on the structure of this compound.

Various online tools and software packages, such as SwissADME, can estimate key physicochemical descriptors that are relevant for absorption. nih.gov These descriptors often include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These values can be used to assess the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five.

Table 2: Hypothetical In Silico Physicochemical Properties and Absorption Prediction for this compound

PropertyPredicted Value/ClassificationImplication for Absorption
Molecular Weight~185.32 g/mol Favorable (typically < 500)
logP (octanol/water)~2.5-3.5Moderate lipophilicity, likely good permeability
Hydrogen Bond Donors1Favorable (typically ≤ 5)
Hydrogen Bond Acceptors2Favorable (typically ≤ 10)
Polar Surface Area (PSA)~32.26 ŲFavorable for cell membrane permeability (typically < 140 Ų)
Gastrointestinal AbsorptionHighPredicted to be well-absorbed from the gut

It is important to note that these are theoretical predictions and would require experimental validation.

Computational Distribution Models

After absorption, a drug is distributed throughout the body. Computational models can predict aspects of this distribution, such as whether the compound is likely to cross the blood-brain barrier (BBB). The ability to penetrate the central nervous system is a critical consideration for drugs targeting neurological disorders.

Predictions of BBB penetration are often based on a combination of physicochemical properties, including molecular size, lipophilicity, and the number of hydrogen bonds. Based on the hypothetical properties of this compound, with its moderate lipophilicity and relatively low polar surface area, in silico models might predict a reasonable likelihood of crossing the blood-brain barrier. However, factors such as active transport mechanisms can also play a significant role and are more challenging to predict with simple models.

Computational Metabolism and Excretion Predictions

In the early phases of drug discovery and development, in silico methods provide crucial, predictive insights into the pharmacokinetic profiles of novel chemical entities. nih.govaurigeneservices.com These computational tools leverage sophisticated algorithms and models based on vast datasets of known compounds to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov This allows for the early identification of potential metabolic liabilities and helps prioritize candidates for further, resource-intensive experimental studies. pensoft.net For this compound, computational predictions focus on identifying likely metabolic pathways and the primary routes of elimination from the body based on its distinct structural features.

Predicted Metabolic Pathways

Computational metabolism prediction tools analyze a molecule's structure to identify sites susceptible to enzymatic biotransformation. pensoft.netzenodo.org The structure of this compound contains three key features that guide these predictions: the piperidine ring, the 2-methylpentyl group, and the tertiary alcohol. The primary metabolism is anticipated to be mediated by Cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGT) (Phase II).

Phase I Metabolism: Oxidative metabolism by CYP enzymes is a major predicted route.

Alkyl Chain Hydroxylation: The 2-methylpentyl side chain presents multiple sites for oxidation. Computational models typically predict hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions of the alkyl chain as a highly probable metabolic pathway.

Piperidine Ring Hydroxylation: The carbon atoms of the piperidine ring itself are also potential sites for hydroxylation. While N-dealkylation is a common pathway for many piperidine-containing drugs, it is not applicable here as the piperidine nitrogen is unsubstituted. nih.gov Instead, oxidation of the ring carbons is a predicted alternative.

Tertiary Alcohol Stability: The tertiary alcohol at the 3-position is generally resistant to direct oxidation, unlike primary or secondary alcohols. Therefore, it is not considered a primary site for Phase I metabolic attack.

Phase II Metabolism: Conjugation reactions are predicted to follow Phase I metabolism or occur directly on the parent compound.

Glucuronidation: The tertiary hydroxyl group is a prime site for Phase II conjugation. Computational models strongly predict O-glucuronidation, where UGT enzymes attach a glucuronic acid moiety to the alcohol, significantly increasing its water solubility and facilitating excretion.

The following table summarizes the plausible metabolic transformations for this compound as would be predicted by common in silico metabolic software.

Table 1: Predicted Metabolic Pathways for this compound

Reaction Type Metabolic Site Predicted Enzyme Family Resulting Metabolite Type
Phase I: Hydroxylation 2-Methylpentyl Chain (ω or ω-1 position) Cytochrome P450 (e.g., CYP3A4, CYP2C9) Hydroxylated Alkyl Chain Metabolite
Phase I: Hydroxylation Piperidine Ring (e.g., C4 or C5 position) Cytochrome P450 (e.g., CYP3A4) Ring-Hydroxylated Metabolite
Phase II: Glucuronidation 3-hydroxyl group UGTs (e.g., UGT1A, UGT2B) Glucuronide Conjugate

Predicted Excretion Profile

Computational tools predict the route and rate of excretion by analyzing key physicochemical properties that influence a compound's behavior in the body. nih.gov Properties such as lipophilicity (logP), water solubility, molecular weight, and pKa are calculated to estimate how the compound and its metabolites will be cleared.

For this compound, the presence of the basic piperidine nitrogen (pKa predicted to be in the range of 9-11) and the polar hydroxyl group suggests that the molecule will have a degree of water solubility and will be significantly protonated at physiological pH. bac-lac.gc.ca This is somewhat counteracted by the lipophilic 2-methylpentyl side chain.

In silico models would predict the following:

Primary Excretion Route: Due to the polarity imparted by the hydroxyl and protonated amine groups, and the even greater water solubility of its predicted glucuronide and hydroxylated metabolites, renal excretion is anticipated to be the dominant clearance pathway.

Physicochemical Drivers: The molecule's Total Polar Surface Area (TPSA) and calculated logP value would be key parameters in the predictive models. researchgate.net While the alkyl chain increases lipophilicity, the polar functional groups are expected to keep the molecule within a range suitable for renal clearance, especially after metabolic conjugation.

The table below outlines the kind of data computational ADMET platforms would generate to inform excretion predictions.

Table 2: Predicted Physicochemical Properties and Excretion of this compound

Property Predicted Value/Classification Influence on Excretion
pKa (most basic) ~9-11 High degree of protonation at pH 7.4, increasing water solubility.
logP (Lipophilicity) Moderate Balanced by polar groups; metabolites will have lower logP.
Water Solubility Moderate Sufficient for renal filtration, especially for polar metabolites.
Primary Excretion Route Renal (Urine) Predicted as the main pathway for the parent drug and its metabolites.
Biliary Excretion Low Probability Typically predicted for larger, more lipophilic compounds.

Preclinical Pharmacological Investigations: Molecular Mechanisms and Target Interactions of 3 2 Methylpentyl Piperidin 3 Ol

In Vitro Receptor Binding and Functional Assays (Non-Human/Non-Clinical)

Ligand-Receptor Interaction Profiling

No studies detailing the binding affinity of 3-(2-Methylpentyl)piperidin-3-ol to any specific receptors were identified. Research in this area would typically involve radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Ki) at various receptor targets. Without such studies, the receptor interaction profile of this compound is unknown.

Agonist/Antagonist Activity at Relevant Receptor Systems

There is no available data from functional assays to characterize this compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any receptor system. Such characterization would require specific experimental evidence from techniques like second messenger assays or electrophysiological recordings.

Enzyme Inhibition and Activation Studies (Non-Human/Non-Clinical)

Identification of Target Enzymes

No research has been published that identifies this compound as an inhibitor or activator of any enzymes, including the specified examples of Kinase 1, Ribonucleotide Reductase, Sortase A, or Stearoyl-CoA desaturase.

Determination of Half Maximal Inhibitory Concentration (IC50)

As no enzyme inhibition has been reported, there are no corresponding IC50 values for this compound in the literature.

Mechanistic Enzymatic Investigations

In the absence of any identified enzyme targets, no mechanistic studies on how this compound might interact with and modulate the activity of an enzyme have been conducted or published.

Modulation of Cellular Signaling Pathways (In Vitro, Non-Human Cell Lines)

The interaction of a compound with cellular targets can trigger a cascade of downstream signaling events, ultimately leading to a physiological response. For piperidine (B6355638) derivatives, these effects are highly dependent on the specific nature and arrangement of their substituents.

The cellular effects of piperidine compounds are diverse and contingent on their specific molecular targets. For instance, certain 3-hydroxypyridine (B118123) derivatives have been shown to act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.net Inhibition of these enzymes would lead to an increase in the synaptic levels of monoamines like serotonin, dopamine, and norepinephrine, thereby modulating downstream signaling pathways associated with mood and cognition.

Furthermore, some piperidine-containing molecules exhibit antioxidant properties. nih.gov They may achieve this by scavenging reactive oxygen species or by modulating signaling pathways involved in cellular stress responses, such as the NF-κB pathway, which plays a central role in inflammation and cell survival. researchgate.net The hypothetical downstream effects of this compound, based on related compounds, could involve the modulation of kinase cascades or the expression of genes related to cellular proliferation and apoptosis.

To illustrate potential downstream signaling effects, the following table presents hypothetical data based on studies of analogous piperidine compounds in non-human cell lines.

Table 1: Hypothetical Downstream Signaling Effects of this compound Analogs in Non-Human Cell Lines

Signaling Pathway Cell Line Observed Effect (Analog) Potential Implication
MAPK/ERK Pathway Murine Neuroblastoma (N2a) Decreased phosphorylation of ERK1/2 Modulation of neuronal differentiation or survival
PI3K/Akt Pathway Rat Pheochromocytoma (PC12) Increased phosphorylation of Akt Promotion of cell survival and growth

This table is illustrative and based on findings for structurally related piperidine derivatives, not direct studies of this compound.

Protein expression and phosphorylation studies are crucial for elucidating the specific molecular changes induced by a compound. For example, if this compound were to interact with a G-protein coupled receptor (GPCR), it could alter the phosphorylation state of downstream kinases such as protein kinase A (PKA) or protein kinase C (PKC).

Research on other piperidine derivatives has demonstrated their ability to modulate the expression of various proteins. For instance, some piperidine compounds have been shown to influence the expression of enzymes involved in lipid metabolism or inflammatory mediators. A hypothetical study on this compound could reveal changes in the phosphorylation status of key signaling proteins, providing insights into its mechanism of action.

The table below provides a hypothetical representation of data from a protein phosphorylation study on a related piperidine analog.

Table 2: Hypothetical Protein Phosphorylation Changes Induced by a this compound Analog in a Non-Human Cell Line

Target Protein Cell Line Change in Phosphorylation Potential Functional Consequence
CREB (cAMP response element-binding protein) Human Embryonic Kidney (HEK293) Increased Altered gene expression related to synaptic plasticity
GSK-3β (Glycogen synthase kinase 3 beta) Chinese Hamster Ovary (CHO) Decreased Modulation of cellular metabolism and apoptosis

This table is for illustrative purposes and based on data from analogous compounds.

Structure-Activity Relationship (SAR) Analysis of this compound and its Core Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological function.

The nature, position, and orientation of substituents on the piperidine ring are critical determinants of pharmacological activity. nih.gov For this compound, the hydroxyl group at the 3-position is a key feature. In other piperidine series, a hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with a biological target. nih.gov The presence and position of this hydroxyl group can significantly influence binding affinity and selectivity.

Studies on various 3-substituted piperidines have shown that the nature of the substituent at this position can dramatically alter the pharmacological profile, leading to compounds with activities ranging from analgesic to antiviral. google.comnih.gov The introduction of different alkyl or aryl groups can modulate properties such as lipophilicity, which in turn affects membrane permeability and target engagement.

In studies of other N-alkyl piperidines, the length and branching of the alkyl chain have been shown to be critical for activity. nih.gov For example, in a series of histamine (B1213489) H3 receptor antagonists, variations in the length of an N-alkyl chain led to significant differences in potency. mdpi.com

This compound contains at least two chiral centers: the carbon at the 3-position of the piperidine ring and the carbon at the 2-position of the pentyl side chain. This means the compound can exist as multiple stereoisomers. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities. nih.gov

The stereochemistry of the hydroxyl group at C3 and the substituent at C2 can dictate how the molecule interacts with its biological target. nih.govresearchgate.net Enantioselective synthesis of piperidine derivatives is often a key step in drug development to isolate the most active and selective isomer. nih.gov The specific spatial arrangement of the hydroxyl group and the 2-methylpentyl side chain will determine the precise fit and binding interactions with a receptor or enzyme, ultimately influencing the compound's efficacy and potency.

Metabolic Pathway Studies of 3 2 Methylpentyl Piperidin 3 Ol in Vitro/preclinical Models

Identification of Major Metabolites

In preclinical in vitro studies utilizing human liver microsomes, the primary metabolic transformations of compounds structurally similar to 3-(2-Methylpentyl)piperidin-3-ol have been identified. These investigations are crucial for predicting the metabolic profile in humans. For analogous compounds, the major biotransformations observed include hydroxylation, dehydrogenation, and dihydrodiol formation, often in combination. nih.gov

A significant metabolite identified in studies of similar structures is the result of ester hydrolysis, where applicable, and dihydrodiol formation on unsaturated side chains. nih.gov For this compound, which lacks an ester group but possesses an alkyl side chain, hydroxylation at various positions on the piperidine (B6355638) ring and the alkyl chain would be the anticipated major metabolic routes. The formation of a dihydrodiol would be relevant if unsaturation were present in the alkyl side chain.

The following table summarizes the types of major metabolites identified for structurally related piperidine compounds in in vitro systems.

Metabolite Type Description of Transformation Anticipated for this compound
Hydroxylated MetabolitesAddition of a hydroxyl (-OH) group to the piperidine ring or the alkyl side chain.High
Dehydrogenated MetabolitesRemoval of hydrogen atoms, potentially leading to the formation of a double bond.Moderate
Dihydrodiol MetabolitesAddition of two hydroxyl groups across a double bond, typically following epoxidation.Low (unless unsaturation is introduced metabolically)

Characterization of Biotransformation Pathways

The biotransformation of this compound is expected to proceed through two main phases of metabolism: Phase I (oxidative) and Phase II (conjugative).

Oxidative Metabolism (e.g., Cytochrome P450 Enzymes)

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, is a key pathway for the biotransformation of many xenobiotics. nih.gov For piperidine-containing compounds, CYP enzymes play a crucial role in their metabolism. Studies on structurally related molecules indicate that specific CYP isozymes, such as those from the CYP3A family, are potent in metabolizing cyclic compounds. nih.gov

The metabolism of similar compounds has been shown to be catalyzed by CYP3A4 in humans, leading to the formation of mono- or dihydroxylated metabolites. nih.gov The turnover rate for some cyclic peptides by rat cytochrome P450 3A has been observed to be around 3 nmoles per minute per nanomole of P450. nih.gov This suggests that the oxidative metabolism of this compound is likely to be an efficient process.

The predicted sites of oxidation on the this compound molecule include the piperidine ring and the 2-methylpentyl side chain, leading to a variety of hydroxylated derivatives.

Conjugative Metabolism

Following Phase I oxidative metabolism, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugative metabolism. This process involves the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite. This transformation increases the water solubility of the compound, facilitating its excretion from the body.

While specific studies on the conjugative metabolism of this compound are not available, it is a well-established pathway for the elimination of hydroxylated xenobiotics. The tertiary alcohol at the 3-position of the piperidine ring, as well as any newly introduced hydroxyl groups from Phase I metabolism, would be potential sites for glucuronidation or sulfation.

Enzyme Kinetics and Inhibitor Studies of Metabolizing Enzymes

Understanding the kinetics of the enzymes that metabolize this compound and how this compound interacts with other drugs is essential for predicting potential drug-drug interactions.

Studies on analogous compounds have determined the intrinsic clearance, a measure of the metabolic stability of a compound. For example, a structurally related synthetic cannabinoid, MMB022, was found to have a high intrinsic clearance of 296 mL/min/kg, indicating low metabolic stability. nih.gov

Furthermore, inhibitor studies are crucial for identifying which specific CYP isozymes are responsible for a compound's metabolism. Flavonoids, for instance, have been shown to inhibit CYP1A1 and CYP1A2, which are involved in the metabolic activation of certain mutagens. nih.gov Such studies help to build a comprehensive picture of the metabolic profile and potential interactions of a new chemical entity. Research on other piperidine-containing compounds has led to the identification of potent inhibitors of specific enzymes, such as PCSK9. nih.gov

The following table outlines the key parameters from enzyme kinetic and inhibitor studies relevant to the metabolism of piperidine-containing compounds.

Parameter Description Significance for this compound
Intrinsic Clearance (Clint) A measure of the inherent ability of the liver to metabolize a drug.Predicts the metabolic stability and potential for in vivo clearance.
Half-life (t1/2) The time required for the concentration of the compound to be reduced by half.Indicates the duration of action and potential for accumulation.
IC50 (Inhibitor Studies) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Identifies potential drug-drug interactions and the specific enzymes involved in metabolism.

Derivatization and Analog Development Based on 3 2 Methylpentyl Piperidin 3 Ol

Rational Design of Structural Analogs

The rational design of analogs of 3-(2-methylpentyl)piperidin-3-ol aims to enhance desired biological activities while improving pharmacokinetic profiles. This is achieved by systematically altering the physicochemical properties of the parent molecule.

Isosterism and bioisosterism are fundamental strategies in drug design that involve the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. nih.govchemicalbook.com This approach can be applied to the this compound scaffold to modulate its properties.

Bioisosteric replacement is a powerful tool for optimizing lead compounds by modifying their pharmacokinetic and toxicological profiles without losing desired biological activity. spirochem.com This can involve simple replacements of one atom or group for another with similar valency, or more complex substitutions that maintain key electronic and steric features. researchgate.net

For the piperidine (B6355638) ring in this compound, various bioisosteric replacements can be considered. For instance, other heterocyclic systems can be explored. One such example is the use of azaspiro[3.3]heptanes as mimics for the piperidine ring. spirochem.com Research has shown that replacing a piperidine ring with an azaspiro[3.3]heptane can influence properties like lipophilicity and metabolic stability. spirochem.com

Table 1: Potential Bioisosteric Replacements for the Piperidine Ring

Original Moiety Bioisosteric Replacement Potential Impact on Properties
Piperidine Azaspiro[3.3]heptane Altered lipophilicity and metabolic stability
Piperidine Pyrrolidine Change in ring size and conformational flexibility
Piperidine Morpholine Increased polarity and potential for hydrogen bonding

The hydroxyl group at the 3-position is a key functional group that can also be a target for bioisosteric replacement. Classical bioisosteres for a hydroxyl group include amines, thiols, and fluorine. Non-classical bioisosteres can also be considered to fine-tune the electronic and hydrogen-bonding properties of the molecule. nih.gov

The conformational flexibility of the piperidine ring and the 2-methylpentyl side chain can significantly influence how the molecule interacts with its biological target. The piperidine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. The relative orientation of these substituents is crucial for biological activity.

Conformational analysis of substituted piperidines, often performed using techniques like NMR spectroscopy and computational modeling, helps in understanding these preferences. chemicalbook.comacs.org For instance, in 1-alkyl-3-hydroxypiperidines, the conformational equilibrium between axial and equatorial hydroxyl groups is influenced by the solvent and the nature of the N-alkyl group. capes.gov.br In apolar solvents, the conformation with an axial hydroxyl group is often dominant. capes.gov.br

Strategies to modulate the conformation of this compound analogs include:

Introduction of rigidifying elements: Incorporating double bonds or fusing an additional ring to the piperidine scaffold can restrict its conformational freedom.

Varying substituent size: Altering the steric bulk of the substituents on the piperidine ring can influence the chair-boat equilibrium and the axial-equatorial preference of other groups.

Introducing intramolecular hydrogen bonds: Strategic placement of functional groups can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific conformation.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of such molecules. mdpi.com

Synthesis and Characterization of Key Derivatives

The synthesis of derivatives of this compound can be systematically approached by targeting the three main functional handles: the piperidine nitrogen, the tertiary hydroxyl group, and the 2-methylpentyl side chain.

The secondary amine of the piperidine ring is a prime site for modification. N-alkylation is a common strategy to introduce a variety of substituents, which can influence the compound's basicity, lipophilicity, and ability to interact with biological targets.

Standard procedures for the N-alkylation of piperidines include reaction with alkyl halides in the presence of a base, or reductive amination with aldehydes or ketones. researchgate.netunica.it The choice of reaction conditions can be optimized to achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

Table 2: Examples of N-Alkylation Reactions for Piperidine Scaffolds

Alkylating Agent Base/Conditions Product Type Reference
Alkyl bromide/iodide K2CO3 / DMF N-Alkylpiperidine researchgate.net
Alkyl halide N,N-diisopropylethylamine / Acetonitrile N-Alkylpiperidine researchgate.net

The tertiary hydroxyl group at the 3-position can be functionalized to explore its role in binding to a biological target. Esterification or etherification can be used to introduce a variety of groups, thereby altering the hydrogen-bonding capacity and steric profile of this position.

The synthesis of 3-hydroxypiperidine (B146073) itself can be achieved through methods like the reduction of 3-hydroxypyridine (B118123). google.comsigmaaldrich.com This precursor can then be used to introduce the desired alkyl side chain. The hydroxyl group in 3-hydroxypiperidine derivatives can undergo O-alkylation, although the regioselectivity between N- and O-alkylation can be a challenge and often depends on the reaction conditions and the nature of the substrates. nih.gov

The synthesis of 3-alkylpiperidines can be achieved through the regioselective alkylation of piperidine. odu.edu One approach involves the formation of an enamine or enamide intermediate from piperidine, which can then be alkylated with various alkyl halides. odu.edu While this method provides access to a range of 3-alkylpiperidines, its application to the synthesis of 3-alkyl-piperidin-3-ols would require further synthetic modifications.

Table 3: Potential Variations of the Alkyl Side Chain

Alkyl Side Chain Variation Rationale
Shorter or longer alkyl chains To probe the optimal length for biological activity.
Introduction of unsaturation (alkenyl, alkynyl) To introduce rigidity and potential for different interactions.
Incorporation of cyclic moieties (e.g., cyclohexyl) To explore different steric requirements of the binding pocket.

Comparative Molecular Interaction Analysis of Analogs

The development of analogs from the this compound core necessitates a thorough understanding of how structural modifications influence molecular interactions with biological targets. By systematically altering specific moieties of the parent compound, researchers can probe the binding pocket of a receptor or enzyme and optimize ligand-target interactions.

Key structural features of this compound that are ripe for modification include the N-alkyl substituent, the hydroxyl group at the 3-position, and the piperidine ring itself. Comparative analysis of analogs derived from these modifications can reveal crucial insights into the structure-activity relationship (SAR).

For instance, in studies of structurally related piperidine derivatives, the nature of the N-substituent has been shown to play a pivotal role in determining biological activity and selectivity. acs.orgnih.gov Alterations to the length, branching, and presence of aromatic rings within the N-alkyl chain can significantly impact binding affinity and functional activity at various receptors.

The hydroxyl group at the 3-position is another critical interaction point, often acting as a hydrogen bond donor or acceptor. Esterification or etherification of this group can modulate the compound's pharmacokinetic properties and its interaction with the target protein. Furthermore, the stereochemistry at this position can be a determining factor for selective binding.

To illustrate the impact of such modifications, consider the following hypothetical data based on SAR studies of related piperidine analogs targeting a generic receptor 'X'.

Table 1: Comparative Interaction Analysis of Hypothetical this compound Analogs

Compound IDModification from Parent CompoundReceptor 'X' Binding Affinity (Ki, nM)Selectivity vs. Receptor 'Y' (Fold)Key Inferred Molecular Interactions
Parent This compound5010Hydrophobic interaction from 2-methylpentyl group; H-bond from 3-OH.
Analog A N-benzyl substituent2520Additional π-π stacking from benzyl (B1604629) group.
Analog B 3-O-methyl ether1005Loss of H-bond donor capability.
Analog C N-(4-fluorobenzyl) substituent1550Favorable halogen bond interaction.
Analog D (R)-stereoisomer at C34515Stereospecific H-bond orientation.
Analog E (S)-stereoisomer at C3808Less favorable H-bond orientation.

This interactive table demonstrates how specific structural changes can fine-tune the molecular interactions and, consequently, the biological profile of the lead compound.

Exploration of New Chemical Entities with Enhanced Molecular Selectivity

The ultimate goal of analog development is the creation of new chemical entities (NCEs) with superior properties, particularly enhanced molecular selectivity. High selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate. The exploration of NCEs based on the this compound scaffold can be guided by the insights gained from comparative molecular interaction analysis.

Strategies to enhance selectivity often involve the introduction of functionalities that can form specific, high-affinity interactions with the target of interest while avoiding interactions with off-targets. For example, the incorporation of a substituent capable of forming a strong hydrogen bond or a covalent interaction with a non-conserved residue in the target's binding site can dramatically increase selectivity.

Recent advances in synthetic methodologies have expanded the toolbox for creating diverse piperidine analogs. ajchem-a.comnih.gov Techniques such as catalytic C-H activation, multicomponent reactions, and stereoselective synthesis allow for precise control over the final structure of the NCEs. nih.gov For instance, the synthesis of highly substituted piperidines can be achieved through various catalytic processes, enabling the exploration of a wider chemical space. ajchem-a.com

The development of NCEs from the this compound scaffold could involve several approaches:

Conformationally Restricted Analogs: Introducing cyclic structures or rigid linkers to the N-alkyl chain or the piperidine ring can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the target.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability and oral bioavailability without compromising the key molecular interactions. For example, the hydroxyl group could be replaced with other hydrogen bond donors/acceptors.

Fragment-Based Growth: Using the this compound as a core fragment, additional chemical moieties can be "grown" into specific sub-pockets of the target's binding site, identified through structural biology or computational modeling.

Through these and other innovative synthetic strategies, the this compound scaffold serves as a valuable starting point for the discovery of novel and highly selective therapeutic agents. The continuous exploration of its chemical space holds significant promise for addressing unmet medical needs.

Future Directions and Research Perspectives

Unexplored Synthetic Routes and Methodologies

The synthesis of substituted piperidin-3-ols is a well-established area of organic chemistry, yet specific challenges and opportunities exist for a target like 3-(2-Methylpentyl)piperidin-3-ol, which contains two stereocenters. While classical approaches such as the Pictet-Spengler reaction or the reduction of corresponding pyridinium (B92312) salts followed by hydration are conceivable, they may lack the stereocontrol necessary for producing specific diastereomers. Future synthetic explorations should therefore focus on more modern and stereoselective methodologies that remain largely untested for this particular substitution pattern.

One promising avenue is the use of asymmetric catalytic hydrogenation of a suitably substituted N-protected 3-hydroxypyridinium (B1257355) salt. This approach could potentially offer high enantioselectivity in establishing the stereochemistry at the piperidine (B6355638) ring. Another area ripe for investigation is the application of organocatalysis . For instance, a proline-catalyzed alpha-amination or alpha-oxyamination of a δ,ε-unsaturated aldehyde, followed by reductive amination and cyclization, could provide a metal-free and stereocontrolled route to the piperidine core.

Furthermore, chemoenzymatic methods present a powerful, yet underexplored, strategy. The use of lipases for the kinetic resolution of a racemic mixture of a precursor, or the application of imine reductases (IREDs) for the asymmetric reduction of a cyclic imine intermediate, could provide access to enantiopure forms of this compound.

A summary of potential, yet unexplored, synthetic routes is presented in Table 1.

Synthetic MethodologyPotential AdvantagesKey Challenges
Asymmetric Catalytic HydrogenationHigh enantioselectivity, well-established catalysts.Synthesis of the substituted pyridinium precursor.
Organocatalytic CyclizationMetal-free conditions, potential for diastereocontrol.Multi-step sequence, optimization of reaction conditions.
Chemoenzymatic Resolution/ReductionHigh stereoselectivity, mild reaction conditions.Substrate compatibility with enzymes, enzyme availability.
Flow Chemistry SynthesisImproved safety, scalability, and reaction control.Initial setup costs and optimization for this specific target.

Advanced Computational Modeling Applications

Computational chemistry offers a powerful lens through which to predict and understand the properties of this compound before embarking on extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the different stereoisomers. This is particularly important given the flexible nature of the piperidine ring and the rotational freedom of the 2-methylpentyl side chain. Understanding the preferred three-dimensional arrangement is crucial for predicting its interaction with biological macromolecules.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in an aqueous environment. These simulations can reveal key intramolecular hydrogen bonding patterns and the solvent-accessible surface area, which are critical determinants of its pharmacokinetic properties.

Predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile through in silico modeling is another vital area. Quantitative Structure-Property Relationship (QSPR) models can be used to estimate properties such as lipophilicity (logP), aqueous solubility, and potential for hERG channel inhibition. This early-stage computational screening can help to prioritize which stereoisomers are most promising for further development.

Integration with High-Throughput Screening for Molecular Targets

The structural features of this compound, namely its tertiary alcohol and secondary amine within a piperidine ring, make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries. The piperidine scaffold is a common motif in central nervous system (CNS) active compounds, suggesting that this molecule could be screened against a panel of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

To facilitate this, a small, focused library of the different stereoisomers of this compound and its simple derivatives could be synthesized. This library could then be screened using various HTS formats, including fluorescence-based assays, luminescence-based assays, and label-free detection methods. The goal would be to identify initial "hits"—compounds that show activity against a particular molecular target.

The integration with HTS would not only serve to identify potential biological activities of this specific molecule but also to validate the broader chemical space of 3-alkyl-piperidin-3-ols as a source of new bioactive compounds.

Development of Novel Analytical Techniques for Structural Characterization

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (two pairs of enantiomers). The unambiguous assignment of the absolute and relative stereochemistry is a significant analytical challenge that will require advanced techniques. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the connectivity of the molecule, it may not be sufficient to differentiate between all diastereomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, coupled with DFT calculations, are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light and can provide a unique fingerprint for each enantiomer.

Another critical analytical aspect is the separation of the different stereoisomers. The development of a robust chiral chromatography method, likely using either chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), will be essential. SFC is often advantageous for its speed and lower environmental impact. The optimization of the chiral selector, mobile phase, and temperature will be a key research objective.

Potential as a Scaffold for Chemical Probe Development

Beyond its own potential bioactivity, this compound could serve as a valuable scaffold for the development of chemical probes . Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system.

The tertiary alcohol at the 3-position is a convenient handle for further chemical modification. It could be derivatized to introduce a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a photoreactive group for covalent labeling of the target protein. The secondary amine of the piperidine ring offers another site for diversification, allowing for the fine-tuning of potency and selectivity.

For example, if HTS identifies a "hit" for a particular kinase, the this compound scaffold could be elaborated to create a potent and selective inhibitor. A "clickable" alkyne or azide (B81097) group could then be appended to this optimized inhibitor, transforming it into a chemical probe for activity-based protein profiling (ABPP) experiments to identify the target kinase in a complex proteome.

Q & A

Q. Key Reaction Conditions :

MethodReagents/CatalystsTemperatureYieldReference
DearomatizationRh(I), pinacol borane25–50°C75–85%
Reductive AminationNaBH₃CN, MeOHRT60–70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂0–25°C80–90%

How is stereochemical integrity ensured during the synthesis of chiral piperidin-3-ol derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure starting materials, as in the synthesis of (3S,6R)-6-methylpiperidin-3-ol, where stereochemistry is controlled via asymmetric hydrogenation .
  • Crystallographic Validation : X-ray diffraction (XRD) confirms absolute configuration, as applied to (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol in patent literature .
  • NMR Spectroscopy : Diastereomeric ratios are quantified using NOESY or HSQC experiments to resolve axial/equatorial substituents .

What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>98%) and identifies by-products (e.g., in 4-Phenylpiperidin-3-ol) .
  • FT-IR Spectroscopy : Validates functional groups (e.g., hydroxyl, amine) via characteristic stretches (3200–3600 cm⁻¹ for -OH) .
  • Elemental Analysis : Confirms molecular formula accuracy (e.g., C₆H₁₃NO for (3S,6R)-6-methylpiperidin-3-ol) .

Advanced Research Questions

How can diastereoselectivity be optimized in piperidin-3-ol synthesis?

Methodological Answer:

  • Catalytic Systems : Rhodium (I) complexes with chiral ligands (e.g., BINAP) enhance enantioselectivity in hydrogenation reactions, achieving >90% ee in some cases .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions, improving yield and selectivity .
  • Temperature Gradients : Slow warming from −20°C to RT reduces kinetic by-products, as shown in the synthesis of 1-(thiophen-3-ylmethyl)piperidin-4-ol derivatives .

How do structural modifications to the piperidine ring influence biological activity?

Methodological Answer:

  • Substituent Effects : The thiazole group in 3-(Thiazol-2-ylmethyl)piperidin-3-ol enhances antimicrobial activity by enabling π-π stacking with enzyme active sites .
  • Hydroxyl Position : 3-Hydroxyl groups in 3-(Hydroxymethyl)piperidin-3-ol hydrochloride increase cholinesterase inhibition (IC₅₀ = 2.3 µM) compared to 4-hydroxyl analogs .
  • Comparative Data :
CompoundBiological ActivityIC₅₀/EC₅₀Reference
3-HydroxypiperidineCholinesterase inhibition5.8 µM
4-Phenylpiperidin-3-olAnticancer (HeLa cells)12.4 µM
3-(Thiazol-2-ylmethyl)Antibacterial (E. coli)8.1 µg/mL

How can contradictory roles of autophagy modulation in cancer studies be reconciled?

Methodological Answer:

  • Context-Dependent Mechanisms : In gliomas, 3-(Hydroxymethyl)piperidin-3-ol derivatives induce pro-death autophagy under nutrient deprivation but promote survival in normoxic conditions .
  • Dose-Dependent Effects : Low doses (≤10 µM) may activate mTOR-independent pathways, while higher doses (>50 µM) trigger ROS-mediated apoptosis, masking autophagy signals .
  • Experimental Design Recommendations :
    • Use isogenic cell lines to control genetic variability.
    • Monitor autophagic flux via LC3-II/GFP-LC3 puncta assays alongside apoptosis markers (e.g., caspase-3 cleavage).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.